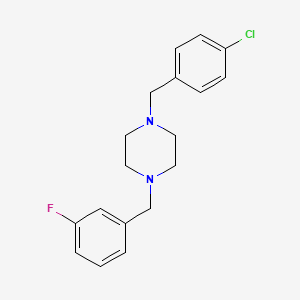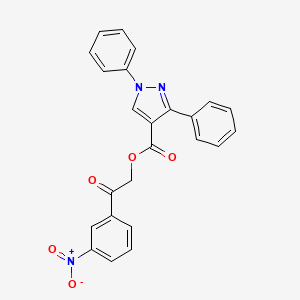![molecular formula C25H16ClNO7 B10878660 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B10878660.png)
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a chlorinated nitrophenoxy group, a phenyl ring, an oxoethyl group, and a hydroxynaphthalene carboxylate moiety
准备方法
The synthesis of 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution (SNAr) reaction, where a chlorinated nitrophenoxy compound reacts with a phenyl derivative under basic conditions . The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using high-purity reagents, controlling reaction temperature, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxynaphthalene moiety can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4).
Substitution: The chlorinated phenoxy group can participate in further substitution reactions, such as nucleophilic aromatic substitution (SNAr) with nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include polar solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Its structural features may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, the nitrophenoxy group could participate in hydrogen bonding or electrostatic interactions with active sites, while the hydroxynaphthalene moiety could engage in π-π stacking interactions with aromatic residues.
相似化合物的比较
Similar compounds to 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate include other chlorinated nitrophenoxy derivatives and hydroxynaphthalene carboxylates These compounds may share similar chemical properties but differ in their specific functional groups or molecular structures
属性
分子式 |
C25H16ClNO7 |
|---|---|
分子量 |
477.8 g/mol |
IUPAC 名称 |
[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C25H16ClNO7/c26-18-7-10-24(21(13-18)27(31)32)34-19-8-5-15(6-9-19)23(29)14-33-25(30)20-11-16-3-1-2-4-17(16)12-22(20)28/h1-13,28H,14H2 |
InChI 键 |
KPHHZGAHMSLHRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)Cl)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-N,N-diethyl-formamidine](/img/structure/B10878582.png)
![2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine](/img/structure/B10878598.png)

![methyl N-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10878610.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10878616.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10878622.png)

![Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10878630.png)
![7-benzyl-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878632.png)

![1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878640.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10878646.png)


